1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12N3Cl2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride typically involves the reaction of 5,6-dimethylpyridazine with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:
Starting Materials: 5,6-dimethylpyridazine and methanamine.
Reaction Conditions: The reaction is conducted in an aqueous or organic solvent, often at elevated temperatures to facilitate the reaction.
Product Isolation: The resulting product is isolated by crystallization or precipitation, followed by purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-methylpyridazin-3-yl)methanamine dihydrochloride
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
1-(5,6-dimethylpyridazin-3-yl)methanamine dihydrochloride is unique due to the presence of two methyl groups on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
CAS No. |
2742656-38-6 |
---|---|
Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.